molecular formula C17H18ClN5O3 B2577803 ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 2380179-68-8

ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2577803
CAS No.: 2380179-68-8
M. Wt: 375.81
InChI Key: WEJDXFBSHJXEHB-UHFFFAOYSA-N
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Description

Ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a triazole ring, a chloromethyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne in the presence of a copper catalyst.

    Cyclization to Form the Tetrahydropyrimidine Ring: This step involves the reaction of the intermediate with urea or thiourea under basic conditions to form the tetrahydropyrimidine ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or neutral conditions.

Major Products

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Derivatives: Alcohol derivatives.

    Substituted Derivatives: Compounds with various functional groups replacing the chloromethyl group.

Scientific Research Applications

Ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its functional groups and overall structure.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the chloromethyl group, which may affect its reactivity and applications.

    Ethyl 4-(1-phenyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a phenyl group instead of a benzyl group, potentially altering its binding affinity and biological activity.

Uniqueness

The presence of both the chloromethyl and triazole groups in ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique, providing a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

ethyl 4-(1-benzyltriazol-4-yl)-6-(chloromethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3/c1-2-26-16(24)14-12(8-18)19-17(25)20-15(14)13-10-23(22-21-13)9-11-6-4-3-5-7-11/h3-7,10,15H,2,8-9H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJDXFBSHJXEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)CC3=CC=CC=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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